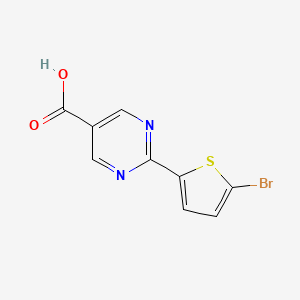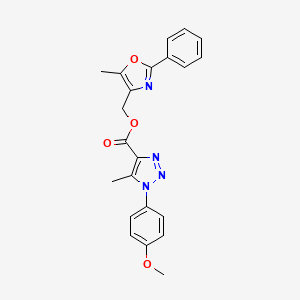![molecular formula C22H16Cl3N3 B2723273 2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine CAS No. 303149-57-7](/img/structure/B2723273.png)
2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinazolin-4-amine derivative with a molecular weight of 304.18 . It has a complex structure with multiple chlorophenyl groups attached to the quinazolin-4-amine core .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11Cl2N3/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H,18,19,20) . This indicates the presence of two chlorophenyl groups and a quinazolin-4-amine core .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Aplicaciones Científicas De Investigación
Antihistaminic Agents
Research has demonstrated the synthesis of novel quinazoline derivatives, including compounds structurally related to "2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine," for their potential use as antihistaminic agents. For instance, the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has shown significant in vivo H(1)-antihistaminic activity, highlighting the potential of similar quinazolin-4-amine derivatives in treating histamine-induced conditions (Alagarsamy, Shankar, & Murugesan, 2008).
AMPA Receptor Antagonists
Another area of research involves the development of quinazoline derivatives as AMPA receptor antagonists. A study exploring the structure-activity relationship of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, with modifications at the C-2 side chain, identified new AMPA receptor antagonists. This highlights the therapeutic potential of quinazolin-4-amine derivatives in neurological conditions (Chenard et al., 2001).
Diuretic Agents
Quinazolin-4(3H)-one derivatives have also been synthesized and evaluated for their diuretic activity. The study aimed to explore the effect of combining quinazolin-4(3H)-one with heterocyclic moieties like thiazole or thiadiazole on diuretic activity, indicating the versatility of quinazolin-4-amine derivatives in developing new diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).
Antibacterial and Antifungal Agents
Research into novel phenylthiazolylquinazolin-4(3H)-one derivatives has demonstrated potential antibacterial and antifungal properties. These studies underscore the compound's potential as a foundation for developing new antimicrobial agents, further exemplifying the chemical's versatility in pharmaceutical research (Badwaik et al., 2009).
Hypotensive Agents
Moreover, the synthesis of novel 1-(4-chlorophenyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydro-5-oxo-3-(substitutedphenyl)quinazoline derivatives revealed compounds with significant hypotensive effects. This suggests potential applications of quinazolin-4-amine derivatives in cardiovascular research, offering new avenues for the treatment of hypertension (El-Sabbagh et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3N3/c23-16-8-5-14(6-9-16)12-21-27-20-4-2-1-3-17(20)22(28-21)26-13-15-7-10-18(24)19(25)11-15/h1-11H,12-13H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSKERVXQTMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)NCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2723190.png)
![Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2723191.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2723195.png)


![4-[(3-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B2723200.png)
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2723202.png)
![4-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2723204.png)
![N-cyano-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2723206.png)
![3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2723209.png)
![1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2723210.png)

